methyl (4-ethynyl-1H-pyrazol-1-yl)acetate
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Overview
Description
Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate is a heterocyclic compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with an ethynyl group at the 4-position and an acetate group at the 1-position. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry .
Scientific Research Applications
Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Future Directions
While specific future directions for “methyl (4-ethynyl-1H-pyrazol-1-yl)acetate” are not available, there is ongoing research into the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . These could potentially show satisfactory efficacy and safety profiles .
Mechanism of Action
Target of Action
Pyrazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Pyrazole derivatives are known to interact with their targets via hydrogen bonding, hydrophobic interactions, and π-π stacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-ethynyl-1H-pyrazol-1-yl)acetate typically involves the reaction of 4-ethynyl-1H-pyrazole with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted pyrazole derivatives.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate: Similar structure with slight variations in the substitution pattern.
1-Methyl-1H-pyrazol-4-amine: Contains a pyrazole ring with different substituents.
Indole derivatives: Share similar heterocyclic structures and biological activities.
Uniqueness
Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethynyl and acetate groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industry .
Properties
IUPAC Name |
methyl 2-(4-ethynylpyrazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-3-7-4-9-10(5-7)6-8(11)12-2/h1,4-5H,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGWXYURDGCOKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C=N1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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